molecular formula C9H11ClN4 B6285432 2-chloro-8-methyl-9-(propan-2-yl)-9H-purine CAS No. 1044770-67-3

2-chloro-8-methyl-9-(propan-2-yl)-9H-purine

Cat. No.: B6285432
CAS No.: 1044770-67-3
M. Wt: 210.66 g/mol
InChI Key: IXLPNJSVQKKBKZ-UHFFFAOYSA-N
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Description

2-chloro-8-methyl-9-(propan-2-yl)-9H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-8-methyl-9-(propan-2-yl)-9H-purine typically involves multi-step organic reactions starting from simpler precursors. A common synthetic route might include:

    Nitration: Introduction of a nitro group to a purine precursor.

    Reduction: Conversion of the nitro group to an amine.

    Alkylation: Introduction of the methyl and propan-2-yl groups.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimized for yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-8-methyl-9-(propan-2-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical agent or in drug development.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-chloro-8-methyl-9-(propan-2-yl)-9H-purine would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or nucleic acids, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-9H-purine: Lacks the methyl and propan-2-yl groups.

    8-methyl-9H-purine: Lacks the chlorine and propan-2-yl groups.

    9-(propan-2-yl)-9H-purine: Lacks the chlorine and methyl groups.

Uniqueness

2-chloro-8-methyl-9-(propan-2-yl)-9H-purine is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1044770-67-3

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

IUPAC Name

2-chloro-8-methyl-9-propan-2-ylpurine

InChI

InChI=1S/C9H11ClN4/c1-5(2)14-6(3)12-7-4-11-9(10)13-8(7)14/h4-5H,1-3H3

InChI Key

IXLPNJSVQKKBKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=C(N=C2N1C(C)C)Cl

Purity

95

Origin of Product

United States

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